(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone - 2097922-95-5

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Catalog Number: EVT-2526292
CAS Number: 2097922-95-5
Molecular Formula: C15H19N5O2S
Molecular Weight: 333.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as SR141716A, is a potent and highly selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , , , , , ] It has been extensively studied in various animal models for its ability to block the pharmacological effects of cannabinoid agonists, particularly those related to pain, anxiety, and cognitive function. [, , , , , , , , , , , , , ]

R-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN 55,212-2)

Compound Description: R-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate, often abbreviated as WIN 55,212-2, is a synthetic cannabinoid agonist that exhibits high efficacy at both CB1 and CB2 receptors. [, , , , , , , , , , , , , , , , , , , , ] Extensive research has focused on its effects on various physiological processes, including pain relief, neuroprotection, and modulation of neuronal activity. [, , , , , , , , , , , , , , , , , , , , ]

Δ9-tetrahydrocannabinol (Δ9-THC)

Compound Description: Δ9-tetrahydrocannabinol, commonly known as Δ9-THC, is the primary psychoactive constituent of cannabis. [, , , , , , , , , , , , , , , , ] It acts as a partial agonist at both CB1 and CB2 receptors, producing a variety of effects, including euphoria, relaxation, altered perception, and impaired cognitive function. [, , , , , , , , , , , , , , , , ]

Relevance: Δ9-THC, like WIN 55,212-2, is often used in conjunction with SR141716A in research to understand the pharmacological effects and mechanisms of cannabinoid receptor modulation. [, , , , , , , , , , , , , , , , ] The combination of Δ9-THC and SR141716A allows researchers to confirm the involvement of CB1 receptors in various physiological and behavioral responses.

(R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide (methanandamide)

Compound Description: (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, also known as methanandamide, is a metabolically stable analog of anandamide, an endogenous cannabinoid neurotransmitter. [, , , ] Methanandamide exhibits greater resistance to enzymatic degradation than anandamide, making it a valuable tool for investigating the pharmacological effects and signaling pathways associated with CB1 and CB2 receptor activation. [, , ]

Relevance: Like other cannabinoid receptor agonists, methanandamide is used in conjunction with SR141716A to explore the role of CB1 receptors in various physiological processes, including antinociception, cognitive function, and cardiovascular regulation. [, , , ]

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, abbreviated as PSNCBAM-1, is an allosteric antagonist of the CB1 receptor. [] Unlike orthosteric antagonists like SR141716A, which directly compete with agonists for the primary binding site, PSNCBAM-1 binds to a distinct allosteric site on the receptor, modulating its function without directly blocking agonist binding. []

- [(4-Methyl-quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8-(3-(R)-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(4-Methyl-quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8-(3-(R)-amino-piperidin-1-yl)xanthine is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. [, ] Inhibition of DPP-4 increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon release, leading to improved blood glucose control in patients with type 2 diabetes. [, ]

- [([1,5]naphthyridin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [([1,5]naphthyridin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine is another potent and selective DPP-4 inhibitor. [] Like the previous compound, it acts by inhibiting DPP-4 activity, thereby enhancing incretin hormone levels and improving glycemic control in type 2 diabetes.

- [(quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine, a potent and selective DPP-4 inhibitor, has shown promise in preclinical studies for improving glycemic control in type 2 diabetes. [] By inhibiting DPP-4, it enhances the levels of incretin hormones, leading to increased insulin secretion and reduced glucagon release.

2-((R)-3-amino-piperidin-1-yl)-3-(but-2-ynyl)-5-(4-methyl-quinazolin-2-ylmethyl)-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one

Compound Description: 2-((R)-3-amino-piperidin-1-yl)-3-(but-2-ynyl)-5-(4-methyl-quinazolin-2-ylmethyl)-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one is another potent and selective DPP-4 inhibitor. [] It exerts its pharmacological effects by inhibiting DPP-4, resulting in increased levels of incretin hormones and improved glucose homeostasis.

- [(4-Methyl-quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - [(2-amino-2-methyl-propyl)methylamino]xanthine

Compound Description: 1 - [(4-Methyl-quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - [(2-amino-2-methyl-propyl)methylamino]xanthine is a potent and selective DPP-4 inhibitor, exhibiting promising therapeutic potential for the treatment of type 2 diabetes. [] Its pharmacological effects are attributed to the inhibition of DPP-4, leading to enhanced incretin hormone levels and improved blood glucose control.

- [(3-Cyanoquinolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(3-Cyanoquinolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine is a potent and selective DPP-4 inhibitor that has been investigated for its potential therapeutic benefits in managing type 2 diabetes. []

1-(2-Cyanobenzyl) -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1-(2-Cyanobenzyl) -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine is a potent and selective DPP-4 inhibitor that has been investigated for its potential therapeutic benefits in managing type 2 diabetes. []

- [(4-Methyl-quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - [(S)-(2-amino-propyl)methylamino]xanthine

Compound Description: 1 - [(4-Methyl-quinazolin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - [(S)-(2-amino-propyl)methylamino]xanthine is a potent and selective DPP-4 inhibitor, offering a promising approach for managing type 2 diabetes. [] Its mechanism of action involves inhibiting DPP-4 activity, thereby elevating incretin hormone levels and improving blood glucose regulation.

- [(3-Cyano-pyridin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(3-Cyano-pyridin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine is a potent and selective DPP-4 inhibitor that has garnered attention for its potential therapeutic applications in treating type 2 diabetes. [] Its efficacy stems from the inhibition of DPP-4, which leads to increased levels of incretin hormones and improved glycemic control.

- [(4-Pyrimidin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(4-Pyrimidin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine is a potent and selective DPP-4 inhibitor, showing promise as a potential treatment for type 2 diabetes. []

- [(4,6-Dimethylpyrimidin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(4,6-Dimethylpyrimidin-2-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8 - ((R)-3-amino-piperidin-1-yl)xanthine is a potent and selective DPP-4 inhibitor with a strong affinity for the enzyme's active site. []

- [(quinoxalin-6-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8- ((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: 1 - [(quinoxalin-6-yl)methyl] -3-methyl-7-(2-butyn-1-yl) -8- ((R)-3-amino-piperidin-1-yl)xanthine is a potent and selective DPP-4 inhibitor, offering a novel approach to managing hyperglycemia in type 2 diabetes. [] Its mechanism of action involves inhibiting DPP-4 activity, leading to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis.

Properties

CAS Number

2097922-95-5

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone

Molecular Formula

C15H19N5O2S

Molecular Weight

333.41

InChI

InChI=1S/C15H19N5O2S/c1-9-7-10(2)17-15(16-9)22-12-5-4-6-20(8-12)14(21)13-11(3)18-19-23-13/h7,12H,4-6,8H2,1-3H3

InChI Key

XOLVSNQJYRQBBZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=NS3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.